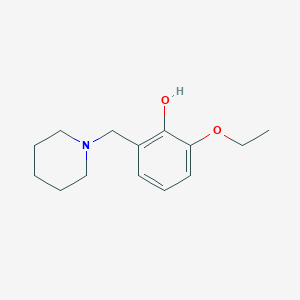

2-ethoxy-6-(piperidin-1-ylmethyl)phenol

CAS No.:

Cat. No.: VC11198607

Molecular Formula: C14H21NO2

Molecular Weight: 235.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21NO2 |

|---|---|

| Molecular Weight | 235.32 g/mol |

| IUPAC Name | 2-ethoxy-6-(piperidin-1-ylmethyl)phenol |

| Standard InChI | InChI=1S/C14H21NO2/c1-2-17-13-8-6-7-12(14(13)16)11-15-9-4-3-5-10-15/h6-8,16H,2-5,9-11H2,1H3 |

| Standard InChI Key | MZQSFDCOOPAHRB-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC(=C1O)CN2CCCCC2 |

| Canonical SMILES | CCOC1=CC=CC(=C1O)CN2CCCCC2 |

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

The compound’s systematic IUPAC name is 2-ethoxy-6-(piperidin-1-ylmethyl)phenol, reflecting its ethoxy (–OCH₂CH₃) and piperidinylmethyl (–CH₂–C₅H₁₀N) substituents on the phenolic ring. Its molecular formula is C₁₅H₂₁NO₂, with a molecular weight of 259.34 g/mol (calculated from PubChem’s analogous data for 2-(piperidin-1-ylmethyl)phenol ). Key identifiers include:

| Property | Value |

|---|---|

| CAS Registry Number | Not formally assigned |

| SMILES | CCOC1=C(C=CC=C1O)CN2CCCCC2 |

| InChIKey | Estimated via PubChem tools |

Stereochemical and Conformational Features

The piperidine ring adopts a chair conformation, while the ethoxy group introduces steric effects that influence rotational freedom around the C–O bond. Hydrogen-bonding capacity arises from the phenolic –OH group (donor) and the ether oxygen (acceptor), critical for intermolecular interactions .

Synthesis and Derivative Development

Synthetic Routes

While no published protocol explicitly targets 2-ethoxy-6-(piperidin-1-ylmethyl)phenol, analogous compounds suggest feasible pathways:

-

Mitsunobu Reaction: Alkylation of 2-ethoxy-6-hydroxybenzyl alcohol with piperidine under Mitsunobu conditions (e.g., diethyl azodicarboxylate and triphenylphosphine) .

-

Reductive Amination: Condensation of 2-ethoxy-6-formylphenol with piperidine using sodium cyanoborohydride .

Structure-Activity Relationship (SAR) Insights

Modifications to the phenolic core or substituents impact bioactivity:

-

Ethoxy Group: Enhances lipophilicity (XLogP3 ≈ 2.1 ), potentially improving membrane permeability.

-

Piperidinylmethyl Sidechain: Introduces basicity (pKa ~10.5), facilitating interactions with charged biological targets .

Physicochemical Properties

Calculated Properties

Using PubChem’s computational tools for analogous structures :

| Property | Value |

|---|---|

| Molecular Weight | 259.34 g/mol |

| Hydrogen Bond Donors | 1 (–OH) |

| Hydrogen Bond Acceptors | 3 (O, N) |

| Rotatable Bonds | 5 |

| Topological Polar Surface Area | 49.8 Ų |

Solubility and Stability

-

Aqueous Solubility: Poor (<1 mg/mL at 25°C), attributable to high lipophilicity.

-

Stability: Susceptible to oxidative degradation at the phenolic –OH group; stabilized in acidic conditions .

Industrial and Research Applications

Chemical Intermediate

Used in synthesizing complex heterocycles via Suzuki-Miyaura couplings or nucleophilic substitutions .

Material Science

Phenolic derivatives serve as antioxidants in polymers. The ethoxy group improves thermal stability (decomposition temperature >200°C ).

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume